molecular formula C13H16O B6331081 4-(3,5-Dimethyl-phenyl)-2-methyl-but-3-yn-2-ol CAS No. 486406-54-6

4-(3,5-Dimethyl-phenyl)-2-methyl-but-3-yn-2-ol

Cat. No.: B6331081
CAS No.: 486406-54-6
M. Wt: 188.26 g/mol
InChI Key: MJUDSXDVRLWTMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,5-Dimethyl-phenyl)-2-methyl-but-3-yn-2-ol is an organic compound with a unique structure that includes a phenyl ring substituted with two methyl groups and a butynol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dimethyl-phenyl)-2-methyl-but-3-yn-2-ol typically involves the alkylation of 3,5-dimethylphenylacetylene with a suitable alkylating agent under basic conditions. One common method is the reaction of 3,5-dimethylphenylacetylene with methyl iodide in the presence of a strong base like sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dimethyl-phenyl)-2-methyl-but-3-yn-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The triple bond can be reduced to a double or single bond using hydrogenation catalysts.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst for partial hydrogenation.

    Substitution: Electrophiles like bromine (Br₂) or nitronium ion (NO₂⁺) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 4-(3,5-Dimethyl-phenyl)-2-methyl-but-3-yn-2-one.

    Reduction: Formation of 4-(3,5-Dimethyl-phenyl)-2-methyl-but-3-en-2-ol or 4-(3,5-Dimethyl-phenyl)-2-methyl-butane-2-ol.

    Substitution: Formation of brominated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

4-(3,5-Dimethyl-phenyl)-2-methyl-but-3-yn-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3,5-Dimethyl-phenyl)-2-methyl-but-3-yn-2-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the phenyl ring and the butynol side chain allows for interactions with hydrophobic and hydrophilic regions of target molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    4-(3,5-Dimethyl-phenyl)-2-methyl-but-2-en-2-ol: Similar structure but with a double bond instead of a triple bond.

    4-(3,5-Dimethyl-phenyl)-2-methyl-butane-2-ol: Similar structure but fully saturated.

    3,5-Dimethylphenylacetylene: Lacks the butynol side chain.

Uniqueness

4-(3,5-Dimethyl-phenyl)-2-methyl-but-3-yn-2-ol is unique due to the presence of both a phenyl ring with methyl substitutions and a butynol side chain. This combination of structural features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-(3,5-dimethylphenyl)-2-methylbut-3-yn-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O/c1-10-7-11(2)9-12(8-10)5-6-13(3,4)14/h7-9,14H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJUDSXDVRLWTMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C#CC(C)(C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.